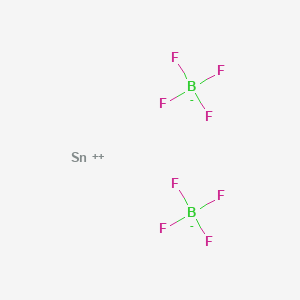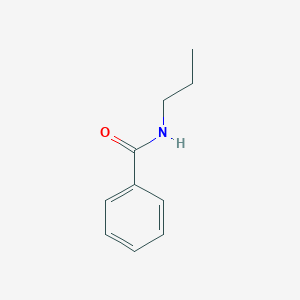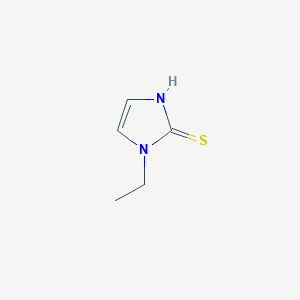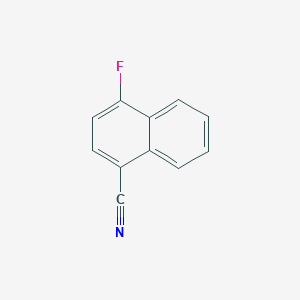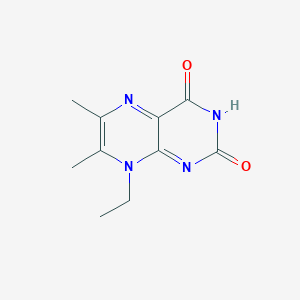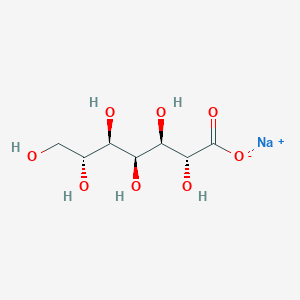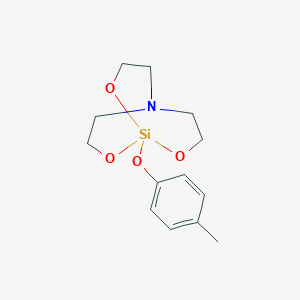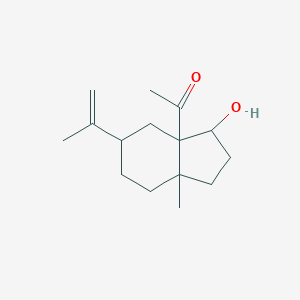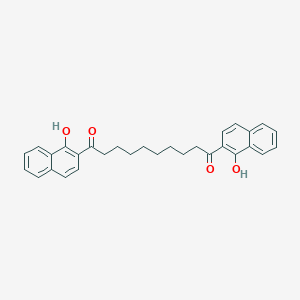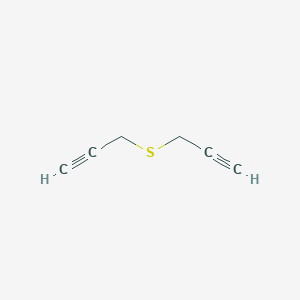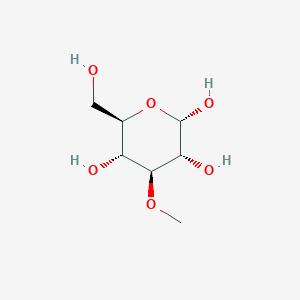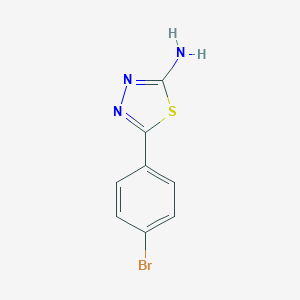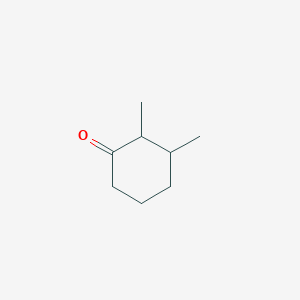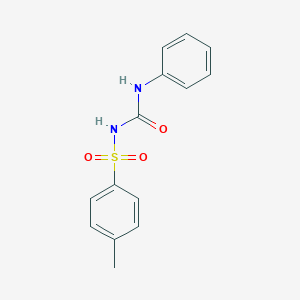
1-Phenyl-3-(p-toluenesulfonyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(p-toluenesulfonyl)urea is a chemical compound that belongs to the class of ureas. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. This compound is also known as PTSAU, and it has a molecular formula of C14H15NO3S.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(p-toluenesulfonyl)urea is not well understood. However, it is believed to act as a nucleophile in organic reactions, which allows it to react with other compounds and form new chemical bonds. It is also believed to act as a catalyst in some reactions, which can increase the rate of the reaction.
Biochemische Und Physiologische Effekte
There is currently no information available on the biochemical and physiological effects of 1-Phenyl-3-(p-toluenesulfonyl)urea. However, it is important to note that this compound is not intended for use in humans or animals and should only be used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Phenyl-3-(p-toluenesulfonyl)urea in lab experiments is its ability to selectively react with certain compounds, which can help researchers to synthesize specific organic compounds. However, one of the limitations of using this compound is that it can be difficult to handle due to its toxicity and high reactivity.
Zukünftige Richtungen
There are many potential future directions for research on 1-Phenyl-3-(p-toluenesulfonyl)urea. One possible direction is to investigate its potential as a catalyst in organic reactions, as well as its ability to selectively react with certain compounds. Another potential direction is to explore its use in the synthesis of new organic compounds with important applications in the pharmaceutical industry. Additionally, further research is needed to better understand the mechanism of action and potential biochemical and physiological effects of this compound.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(p-toluenesulfonyl)urea is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of urea derivatives, which have important applications in the pharmaceutical industry. This compound is also used in the synthesis of other organic compounds such as benzimidazoles and pyrimidines.
Eigenschaften
CAS-Nummer |
13909-63-2 |
|---|---|
Produktname |
1-Phenyl-3-(p-toluenesulfonyl)urea |
Molekularformel |
C14H14N2O3S |
Molekulargewicht |
290.34 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-3-phenylurea |
InChI |
InChI=1S/C14H14N2O3S/c1-11-7-9-13(10-8-11)20(18,19)16-14(17)15-12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16,17) |
InChI-Schlüssel |
BBQLCKFJEDETJU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2 |
Piktogramme |
Irritant; Health Hazard |
Löslichkeit |
41.8 [ug/mL] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

